molecular formula C19H29NO10 B8116276 propargyl-PEG6 NHS acetate

propargyl-PEG6 NHS acetate

Cat. No.: B8116276
M. Wt: 431.4 g/mol
InChI Key: FVTYPXWPRYSULH-UHFFFAOYSA-N
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Description

Propargyl-PEG6 NHS acetate is a heterobifunctional polyethylene glycol (PEG) derivative featuring a propargyl group and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, drug delivery, and materials science due to its dual reactivity:

  • Propargyl group: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction for bioorthogonal conjugation .
  • NHS ester: Reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO10/c1-2-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-19(23)30-20-17(21)3-4-18(20)22/h1H,3-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTYPXWPRYSULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Byproduct Formation During Acetylation

Residual hydroxyl groups on PEG6 may undergo acetylation, producing diacetylated impurities. This is mitigated by:

  • Stoichiometric control : Limiting acetic anhydride to 2.0 equivalents reduces over-acetylation.

  • Low-temperature reaction : Maintaining 0–5°C during acetylation suppresses side reactions.

Hydrolysis of NHS Ester

The NHS ester moiety is susceptible to hydrolysis in aqueous environments (t₁/₂ = 4.2 hours at pH 7.4, 25°C). Storage at -20°C under argon with molecular sieves extends shelf life to >6 months.

Applications in Bioconjugation Chemistry

This compound enables sequential conjugation strategies:

  • Primary amine coupling : The NHS ester reacts with lysine residues on antibodies (e.g., anti-HER2 IgG), achieving 3–5 conjugates per antibody at pH 8.5.

  • Click chemistry : The propargyl group subsequently reacts with azide-modified drugs (e.g., monomethyl auristatin E) via Cu(I)-catalyzed triazole formation.

This dual functionality has been leveraged in antibody-drug conjugate (ADC) synthesis, demonstrating >90% payload incorporation efficiency in model systems .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG6 NHS acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propargyl-PEG6 NHS acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of propargyl-PEG6 NHS acetate involves the formation of stable covalent bonds with target molecules. The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition to form triazole linkages. The N-hydroxysuccinimide ester group reacts with primary amines to form amide bonds. These reactions enable the conjugation of the compound with various biomolecules, facilitating their study and application in research and industry .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 2093153-99-0 .
  • Molecular Formula: C20H31NO10 .
  • Molecular Weight : ~445.46 g/mol (calculated from formula).
  • Purity : >98% (commercially available for research use) .
  • Applications : Antibody-drug conjugates (ADCs), polymer-drug conjugates, and surface functionalization .

Comparison with Similar Compounds

Propargyl-PEG6 Derivatives with Different Functional Groups

Compound CAS Number Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications
Propargyl-PEG6-NHS ester 2093153-99-0 NHS ester C20H31NO10 445.46 ADC synthesis, amine conjugation
Propargyl-PEG6-acid 1951438-84-8 Carboxylic acid C16H28O8 348.40 pH-sensitive drug delivery, carboxyl coupling
Propargyl-PEG6-alcohol 944560-99-0 Hydroxyl C15H28O7 276.33 Click chemistry initiator, polymer synthesis
Propargyl-PEG6-N3 1198080-03-3 Azide C15H27N3O6 345.39 CuAAC reactions, bifunctional linkers

Key Findings :

  • Reactivity : Propargyl-PEG6-NHS ester outperforms Propargyl-PEG6-acid in amine conjugation efficiency due to the NHS ester's rapid reaction kinetics .
  • Solubility : Propargyl-PEG6-alcohol exhibits higher water solubility than Propargyl-PEG6-NHS ester, making it preferable for aqueous-phase reactions .
  • Stability : Propargyl-PEG6-N3 is prone to hydrolysis under acidic conditions, whereas Propargyl-PEG6-NHS ester requires anhydrous storage to prevent ester degradation .

Propargyl-PEG Derivatives with Varying PEG Chain Lengths

Compound PEG Units CAS Number Molecular Weight (g/mol) Key Advantages
Propargyl-PEG4-NHS ester 4 1428629-70-2 ~365.38 Enhanced cell permeability
Propargyl-PEG5-NHS ester 5 1393330-40-9 ~409.43 Balanced solubility and reactivity
Propargyl-PEG6-NHS ester 6 2093153-99-0 ~445.46 Optimal steric shielding for ADCs
Propargyl-PEG8-NHS ester 8 2182601-74-5 ~533.52 Reduced immunogenicity in vivo

Key Findings :

  • Pharmacokinetics : Longer PEG chains (e.g., PEG8) improve circulation half-life but reduce tissue penetration .
  • Conjugation Efficiency : PEG6 strikes a balance between solubility and steric hindrance, enabling efficient coupling without blocking active sites .

Research Highlights

  • Material Science : Propargyl-PEG6-alcohol facilitated the synthesis of hydrogels with tunable mechanical properties via click chemistry .
  • Comparative Toxicity : Propargyl-PEG6 derivatives show lower cytotoxicity compared to shorter-chain analogs (e.g., PEG4) due to reduced cellular uptake .

Q & A

Basic Research Questions

How is propargyl-PEG6 NHS acetate synthesized and characterized in academic research?

This compound is synthesized via NHS ester activation of the terminal carboxylic acid group on propargyl-PEG6-COOH, enabling conjugation with amine-containing biomolecules. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) to confirm PEG chain length and propargyl group integrity (δ 2.5–3.0 ppm for PEG backbone; δ 4.6–4.8 ppm for propargyl protons) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) to verify molecular weight (expected [M+H]+: ~348.4 Da for propargyl-PEG6-COOH; NHS ester derivatives require adjustment for added groups) .
  • FT-IR Spectroscopy to detect NHS ester peaks (e.g., ~1730 cm⁻¹ for ester carbonyl) .

What are optimal reaction conditions for conjugating this compound to proteins or peptides?

  • pH Control : Conduct reactions in pH 7.4–8.5 buffers (e.g., PBS or HEPES) to ensure NHS ester reactivity while minimizing hydrolysis .
  • Stoichiometry : Use a 3–5:1 molar excess of this compound to target amines to account for competing hydrolysis .
  • Temperature : Reactions at 4°C reduce hydrolysis rates, but room temperature (20–25°C) is acceptable for time-sensitive protocols .
  • Validation : Post-conjugation, confirm efficiency via SDS-PAGE (shift in molecular weight) or MALDI-TOF .

How do solubility and stability of this compound influence experimental design?

  • Solubility : The compound is soluble in water and polar organic solvents (e.g., DMSO, DMF). For aqueous reactions, dissolve in DMSO first (<10% final concentration) to avoid PEG chain aggregation .
  • Stability : NHS esters hydrolyze rapidly in aqueous buffers (t1/2 ~1–4 hours at pH 8.0). Prepare fresh solutions and minimize exposure to moisture .
  • Storage : Store lyophilized powder at –20°C under inert gas (e.g., argon) to prevent oxidation of the propargyl group .

Advanced Research Questions

How can researchers address low conjugation yields or unintended side reactions?

  • Competing Hydrolysis : Monitor hydrolysis rates via UV-Vis (loss of NHS ester absorbance at ~260 nm) and adjust reaction timelines accordingly .
  • Amine Availability : Pre-treat proteins with reducing agents (e.g., TCEP) to expose buried lysine residues .
  • Byproduct Analysis : Use reverse-phase HPLC to separate and quantify unreacted PEG derivatives and hydrolyzed products .

What strategies optimize this compound for click chemistry applications (e.g., CuAAC or SPAAC)?

  • CuAAC Compatibility : After NHS conjugation, perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of THPTA ligand to reduce copper-induced biomolecule damage .
  • SPAAC Efficiency : For strain-promoted azide-alkyne cycloaddition (SPAAC), ensure PEG spacer length (6 units) minimizes steric hindrance between biomolecules .
  • Validation : Confirm click reaction efficiency via fluorescence labeling (e.g., azide-modified fluorophores) and gel electrophoresis .

How do batch-to-batch variations in PEG chain length affect reproducibility?

  • Quality Control : Require vendors to provide HPLC chromatograms and MALDI-TOF data demonstrating >95% purity and consistent molecular weight .
  • In-House Validation : Use SEC-MALS (size-exclusion chromatography with multi-angle light scattering) to detect PEG chain polydispersity .
  • Impact Studies : Compare conjugation efficiency across batches using standardized protocols (e.g., fixed molar ratios and reaction times) .

What analytical methods resolve contradictions in reported solubility or reactivity data?

  • Solubility Discrepancies : Test solubility in controlled humidity environments using dynamic light scattering (DLS) to detect aggregation states .
  • Reactivity Conflicts : Compare NHS ester activation efficiency via kinetic studies (e.g., fluorescence-based amine titration) across different pH and temperature conditions .
  • Cross-Validation : Use orthogonal techniques (e.g., NMR for structural confirmation, LC-MS for purity) to reconcile conflicting data .

How can researchers mitigate PEG-related interference in downstream assays (e.g., ELISA or SPR)?

  • Surface Blocking : Use non-ionic detergents (e.g., Tween-20) to prevent PEG-mediated non-specific binding in ELISA .
  • SPR Optimization : Decrease flow rates and increase dissociation times to account for PEG-induced mass transport limitations .
  • Control Experiments : Include PEG-only conjugates (without active biomolecules) to isolate PEG-specific effects .

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